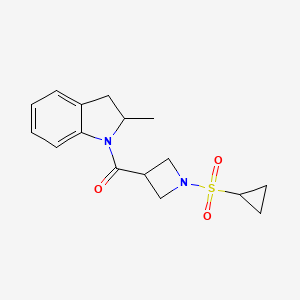

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-cyclopropylsulfonylazetidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11-8-12-4-2-3-5-15(12)18(11)16(19)13-9-17(10-13)22(20,21)14-6-7-14/h2-5,11,13-14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGIYSFWCWYRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3CN(C3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone typically involves multiple steps, starting from readily available precursorsThe final step involves coupling the azetidine derivative with the 2-methylindoline moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

Research indicates that (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone exhibits potential anticancer and anti-inflammatory properties. Its structural similarity to other known bioactive compounds suggests it may interact with cellular pathways involved in cancer progression and inflammation.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : To introduce additional functional groups.

- Reduction : To modify the oxidation state, potentially yielding different derivatives.

- Substitution Reactions : Enabling the formation of a wide range of derivatives with varied functional groups.

Biological Studies

The biological activity of this compound is predicted based on its structural components. Interaction studies are crucial for understanding how it interacts with biological targets, such as enzymes or receptors, potentially modulating their activity.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. These findings indicate that this compound could be further developed as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research has demonstrated that related compounds possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests that this compound may also exhibit similar effects, warranting further investigation.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Cyclopropyl-(indolin-1-yl)methanone (Compound 3, )

This simpler analog lacks the 2-methyl substitution on indoline and replaces the sulfonyl-azetidine group with a cyclopropanecarbonyl moiety. Key differences include:

- Azetidine vs. cyclopropane : The azetidine’s four-membered ring introduces rigidity compared to the cyclopropane’s three-membered structure, possibly affecting conformational stability.

- Sulfonyl group : The target compound’s sulfonyl group enhances polarity, which could improve solubility or influence receptor interactions.

Indole- and Pyrrole-Derived Cannabinoids ()

These compounds share a heterocyclic core (indole/pyrrole) linked to variable substituents. Key comparisons include:

- Substituent length: Optimal activity in cannabinoids requires 4–6 carbon side chains . The target compound’s cyclopropylsulfonyl-azetidine group mimics this principle with a cyclic substituent.

- Morpholinoethyl vs. sulfonyl-azetidine: While morpholinoethyl groups are critical for CB1 receptor binding in cannabinoids , the sulfonyl-azetidine in the target compound represents a novel substituent type that may engage similar binding pockets through hydrogen bonding or steric effects.

Mechanistic Implications

- Substituent Effects : The 2-methyl group on indoline may enhance selectivity for specific biological targets by reducing off-target interactions.

- Sulfonyl-Azetidine: This group’s polarity and rigidity could improve metabolic stability compared to morpholinoethyl or linear side chains in cannabinoids .

Biological Activity

The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone , with a CAS number of 1428379-34-3, presents a unique structure that suggests potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

Structural Overview

This compound contains:

- Cyclopropylsulfonyl group : Known for enhancing reactivity and bioavailability.

- Azetidine ring : A four-membered nitrogen-containing ring that can influence pharmacological properties.

- 2-Methylindoline moiety : Associated with diverse biological activities, including neuroprotective effects.

The combination of these structural features indicates that the compound may exhibit significant pharmacological potential, particularly in the fields of oncology and inflammation.

Predicted Biological Activities

Based on computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), the compound is anticipated to have several biological activities:

| Activity Type | Predicted Effect |

|---|---|

| Anticancer | Inhibition of tumor growth |

| Anti-inflammatory | Reduction of inflammatory markers |

| Neuroprotective | Potential protection against neurodegeneration |

These predictions align with the structural characteristics typical of compounds with anticancer and anti-inflammatory properties.

Case Studies and Research Findings

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Research has shown that compounds with sulfonyl groups often exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could be relevant for conditions like arthritis or other inflammatory diseases .

- Neuroprotective Properties :

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound may influence pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

- Radical Scavenging : Compounds with indoline structures often exhibit antioxidant properties, which can protect cells from oxidative damage.

Synthesis and Chemical Reactivity

The synthesis methods for this compound involve various organic reactions, including:

- Nucleophilic substitutions : To form the azetidine ring.

- Condensation reactions : To link the indoline moiety through a methanone linkage.

These synthetic routes can be optimized for yield and purity, making the compound accessible for further biological testing .

Q & A

Q. Methodological Answer :

- Sulfonylation of Azetidine : Cyclopropylsulfonyl chloride is reacted with azetidin-3-yl intermediates under basic conditions (e.g., NaH in THF) to form the sulfonylazetidine core. Yield optimization requires strict control of reaction time (4–6 hrs) and temperature (0–5°C) to minimize side reactions .

- Coupling with 2-Methylindoline : The methanone linkage is achieved via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. Pd(OAc)₂/Xantphos systems in toluene at 80°C yield >70% product but require inert atmospheres to prevent catalyst deactivation .

- Yield Contradictions : Literature reports varying yields (50–85%) due to impurities in sulfonyl chloride reagents or incomplete azetidine ring activation. Purity validation via HPLC (C18 column, acetonitrile/water gradient) is critical .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Answer :

- Bioactivity Assay Design : Discrepancies arise from differences in cell lines (e.g., HEK293 vs. HeLa) and assay conditions. Standardize protocols using marine-derived cytotoxicity models (e.g., S. siphonella sponge extracts as positive controls) to contextualize anti-proliferative activity .

- QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity, azetidine ring strain) with bioactivity using Gaussian09 molecular orbital calculations. This clarifies outliers in IC₅₀ values .

- Data Normalization : Apply Grubbs’ test to identify statistically significant outliers in published datasets, particularly for anti-inflammatory activity (e.g., COX-2 inhibition assays) .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and stability?

Q. Methodological Answer :

- LC-MS/MS : Electrospray ionization (ESI+) with collision-induced dissociation (CID) at 20 eV confirms molecular ion [M+H]⁺ at m/z 349.2 and fragmentation patterns (e.g., loss of cyclopropylsulfonyl group at m/z 217) .

- Thermogravimetric Analysis (TGA) : Stability under thermal stress (25–200°C, 10°C/min) reveals decomposition onset at 145°C, indicating storage below 4°C for long-term stability .

- NMR Contradictions : Discrepancies in ¹³C NMR shifts (e.g., azetidine C-3 at δ 58–62 ppm) arise from solvent polarity. Use deuterated DMSO for consistent results .

Advanced: How can the environmental fate of this compound be modeled to assess ecological risks?

Q. Methodological Answer :

- INCHEMBIOL Framework : Apply the project’s tiered approach:

- Phase 1 : Determine octanol-water partition coefficient (log Kow) via shake-flask method (pH 7.4) to predict bioaccumulation. Estimated log Kow = 2.1 suggests low persistence .

- Phase 2 : Microcosm studies with Daphnia magna assess acute toxicity (LC₅₀). Use OECD Test Guideline 202 with 48-hour exposure periods .

- Phase 3 : Gaussian-based DFT calculations predict abiotic degradation pathways (e.g., hydrolysis of sulfonyl group in acidic conditions) .

Basic: What strategies mitigate stereochemical uncertainties during synthesis?

Q. Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol, 90:10) to separate diastereomers. Retention times differ by 1.2–1.5 mins for R/S configurations .

- Circular Dichroism (CD) : Compare experimental CD spectra (190–250 nm) with TD-DFT-computed spectra to assign absolute configuration .

- Crystallography : Co-crystallize with thioredoxin (PDB ID 1XAK) for X-ray diffraction; resolution <1.8 Å confirms stereochemistry .

Advanced: How can in silico models optimize this compound’s pharmacokinetic profile?

Q. Methodological Answer :

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.45) and CYP3A4-mediated metabolism. Adjust substituents (e.g., methylindoline → ethyl) to reduce clearance .

- Molecular Dynamics (MD) : GROMACS simulations (30 ns, CHARMM36 force field) reveal stable binding to serotonin 5-HT₂A receptors (RMSD <2.0 Å). Target residues: Asp155, Lys229 .

- Metabolite Identification : CypReact database predicts N-dealkylation as the primary metabolic pathway. Validate with hepatocyte incubation (37°C, 24 hrs) and UPLC-QTOF analysis .

Basic: What are the critical parameters for scaling up synthesis from mg to gram quantities?

Q. Methodological Answer :

- Solvent Selection : Replace THF with 2-MeTHF (higher boiling point, lower toxicity) for azetidine sulfonylation. Maintain reaction stoichiometry (1:1.05 sulfonyl chloride:azetidine) .

- Continuous Flow Chemistry : Use Corning AFR modules for Friedel-Crafts acylation (residence time = 30 mins, 80°C) to improve reproducibility (>90% yield at 10 g scale) .

- Purification : Switch from column chromatography to recrystallization (ethanol/water, 3:1) for cost-effective large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.